molecular formula C15H14FN3S B8278948 2-(1-Methyl-1H-indazol-5-ylsulfanyl)-5-fluorobenzylamine

2-(1-Methyl-1H-indazol-5-ylsulfanyl)-5-fluorobenzylamine

Cat. No. B8278948
M. Wt: 287.4 g/mol
InChI Key: BNIRQAKUALOSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08017641B2

Procedure details

A solution of compound (4r), (0.43 g, 1.5 mmol) in MeOH (30 mL) was purged with nitrogen and treated with Pd(OH)2/C catalyst (15% wt, 280 mg, 0.3 mmol) followed by concentrated HCl (0.38 mL, 4.6 mmol). After purging more with nitrogen, a hydrogen-filled balloon was placed on top of the flask. After stirring at room temperature for 18 hours, the LC showed no more starting material. Next, K2CO3 (0.5 g) was added. The catalyst was filtered through a plug of silicagel/celite/sand and washed with CHCl3/Et3N and the solvent was removed under reduced pressure. The resulting pale yellow foam (5r), (0.43 g, 87% isolated yield) was stored under a nitrogen atmosphere. MS (ESI) m/z 287.9 (M+H)+.
Quantity
0.43 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.38 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][C:7]([S:11][C:12]3[CH:19]=[CH:18][C:17]([F:20])=[CH:16][C:13]=3[C:14]#[N:15])=[CH:8][CH:9]=2)[CH:4]=[N:3]1.Cl>CO.[OH-].[OH-].[Pd+2]>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][C:7]([S:11][C:12]3[CH:19]=[CH:18][C:17]([F:20])=[CH:16][C:13]=3[CH2:14][NH2:15])=[CH:8][CH:9]=2)[CH:4]=[N:3]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0.43 g
Type
reactant
Smiles
CN1N=CC2=CC(=CC=C12)SC1=C(C#N)C=C(C=C1)F
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.38 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After purging more with nitrogen
ADDITION
Type
ADDITION
Details
a hydrogen-filled balloon
ADDITION
Type
ADDITION
Details
Next, K2CO3 (0.5 g) was added
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered through a plug of silicagel/celite/sand
WASH
Type
WASH
Details
washed with CHCl3/Et3N
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN1N=CC2=CC(=CC=C12)SC1=C(CN)C=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.